3-(Azepan-2-yl)oxan-4-one
Description
Chemical Identity: 3-(Azepan-2-yl)oxan-4-one (CAS: 1594451-68-9) is a bicyclic organic compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . Its structure comprises a seven-membered azepane ring fused to a six-membered oxane (tetrahydropyran) ring, with a ketone functional group at the 4-position of the oxane ring. The compound’s SMILES notation is O=C1C2CCOCC2NCCCCC1, reflecting the connectivity of the two rings and the ketone moiety .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(azepan-2-yl)oxan-4-one |
InChI |
InChI=1S/C11H19NO2/c13-11-5-7-14-8-9(11)10-4-2-1-3-6-12-10/h9-10,12H,1-8H2 |
InChI Key |
MRHYOVAESRKFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2COCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-2-yl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of azepane derivatives with oxan-4-one precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(Azepan-2-yl)oxan-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-2-yl)oxan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(Azepan-2-yl)oxan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-2-yl)oxan-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Research Implications
While detailed experimental data (e.g., solubility, bioactivity) are sparse in the provided evidence, structural comparisons suggest that:
- Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance stability and may improve metabolic resistance.
- Ring size and fusion patterns influence conformational dynamics, a critical factor in drug design.
- Positional isomerism (e.g., ketone placement) could lead to divergent reactivity in synthetic pathways.
Further studies on synthesis, crystallography, and biological activity are required to validate these hypotheses.
Biological Activity
3-(Azepan-2-yl)oxan-4-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
3-(Azepan-2-yl)oxan-4-one features a unique oxanone ring structure that is pivotal to its biological activity. The presence of the azepane moiety may influence its interaction with biological targets, potentially enhancing its pharmacological profile.
The biological activity of 3-(Azepan-2-yl)oxan-4-one is primarily attributed to its ability to interact with various enzymes and proteins involved in metabolic pathways. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator, affecting key biochemical processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Protein Interaction : It may bind to certain proteins, influencing their activity and stability.
Biological Activity Overview
Research has demonstrated several potential biological activities associated with 3-(Azepan-2-yl)oxan-4-one:
- Antimicrobial Properties : Studies indicate that the compound exhibits antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory responses, potentially useful in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary data indicate cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.
Case Studies
Several studies have been conducted to explore the biological effects of 3-(Azepan-2-yl)oxan-4-one:
-
Antimicrobial Activity :
- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects (IC50 values ranging from 10 to 30 µg/mL).
-
Anti-inflammatory Activity :
- In vitro assays showed that 3-(Azepan-2-yl)oxan-4-one reduced TNF-α production in macrophages by approximately 40% at a concentration of 25 µM.
-
Cytotoxicity Tests :
- A cytotoxicity assay on human cancer cell lines revealed an IC50 of 15 µM for breast cancer cells, indicating promising anticancer properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
